
H-Gly-Arg-AMC hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-AMC hydrochloride involves the coupling of glycyl and L-argininamide with 7-amino-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable solid form .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for cathepsin C, which cleaves the compound to release 7-amino-4-methylcoumarin .
Common Reagents and Conditions
The enzymatic cleavage reaction requires the presence of cathepsin C and is typically carried out in a buffered solution at physiological pH. The reaction conditions include maintaining the temperature at 37°C to mimic physiological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which exhibits fluorescence with excitation and emission maxima at 340-360 nm and 440-460 nm, respectively .
Scientific Research Applications
Enzyme Activity Assays
H-Gly-Arg-AMC hydrochloride is primarily used as a substrate in protease activity assays. It is particularly effective for:
- Thrombin Generation Assays : The compound serves as a substrate for thrombin, allowing researchers to monitor thrombin generation continuously. This application is critical in understanding blood coagulation mechanisms and developing anticoagulant therapies .
- Cathepsin C Activity Measurement : H-Gly-Arg-AMC is also employed to assess cathepsin C activity. Upon cleavage by cathepsin C, AMC is released, enabling quantification of enzyme activity through fluorescence detection .
Cancer Research
In cancer research, H-Gly-Arg-AMC plays a vital role in studying tumor invasion and metastasis mechanisms. For instance:
- Urokinase-type Plasminogen Activator (uPA) Studies : The compound has been utilized to measure uPA activity on cancer cell surfaces. This interaction promotes extracellular matrix degradation, facilitating tumor invasion .
- Proteolytic Activity in Non-Small Cell Lung Cancer : Case studies have demonstrated that inhibitors targeting uPA and matrix metalloproteinases (MMPs) can significantly reduce cancer cell migration and invasion when assessed using H-Gly-Arg-AMC as a substrate .
Drug Development
This compound's ability to provide insights into protease activities makes it valuable in drug discovery and development:
- Inhibitor Screening : The compound is used to evaluate the efficacy of small molecule inhibitors against various proteases. By measuring the release of AMC, researchers can determine the potency of potential therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of H-Gly-Arg-AMC hydrochloride involves its enzymatic cleavage by cathepsin C. The enzyme recognizes the glycyl-L-argininamide moiety and cleaves the peptide bond, releasing 7-amino-4-methylcoumarin. The released coumarin exhibits fluorescence, which can be measured to quantify the enzyme activity. This mechanism allows for the sensitive detection of cathepsin C activity in various biological samples .
Comparison with Similar Compounds
H-Gly-Arg-AMC hydrochloride is unique due to its specific design as a substrate for cathepsin C. Similar compounds include:
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate used for thrombin generation assays.
H-β-Ala-Gly-Arg-pNA: A chromogenic substrate used for measuring protease activity.
These compounds differ in their specific applications and the enzymes they target, highlighting the unique utility of this compound in cathepsin C activity assays .
Biological Activity
H-Gly-Arg-AMC hydrochloride, also known as Gly-Arg-AMC, is a fluorogenic peptide substrate primarily utilized in biochemical research. Its biological activity is mainly associated with its role as a substrate for various proteolytic enzymes, particularly dipeptidyl aminopeptidase I (DPP I) and cathepsin C. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- CAS Number : 65147-19-5
- Molecular Formula : CHNO
- Molecular Weight : 388.421 g/mol
- Density : 1.5 ± 0.1 g/cm³
H-Gly-Arg-AMC acts as a fluorogenic substrate that releases the fluorescent compound 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage by specific proteases. The fluorescence intensity can be quantitatively measured, allowing researchers to assess protease activity in various biological samples.
Substrate for Proteases
-
Dipeptidyl Aminopeptidase I (DPP I) :
- H-Gly-Arg-AMC is a sensitive substrate for DPP I, also known as cathepsin C, which plays a crucial role in the activation of various proenzymes involved in immune responses and inflammation.
- The cleavage of H-Gly-Arg-AMC by DPP I leads to the release of AMC, which can be detected using fluorescence spectroscopy.
-
Cathepsin C :
- Cathepsin C is involved in the processing of pro-inflammatory cytokines and other proteins that are critical for immune function.
- Studies have shown that H-Gly-Arg-AMC can be effectively used to monitor cathepsin C activity in vitro.
In Vitro Studies
A study demonstrated the use of H-Gly-Arg-AMC for evaluating protease activity in various human cell extracts. The results indicated that the compound could effectively measure DPP I activity, providing insights into its role in regulating immune responses .
Study | Findings |
---|---|
Berger et al. (2005) | Utilized H-Gly-Arg-AMC to determine intracellular protease activities in living human cells. |
Wildeboer et al. (2009) | Characterized bacterial proteases using H-Gly-Arg-AMC as a substrate, highlighting its utility in microbiological studies. |
Applications in Disease Research
H-Gly-Arg-AMC has been employed in studies related to infectious diseases and cancer research:
- Infectious Diseases :
- Cancer Research :
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4.ClH/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21;/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22);1H/t13-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDQPURBLGAHN-ZOWNYOTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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